molecular formula C15H11F3O3 B6397892 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261948-07-5

3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6397892
CAS No.: 1261948-07-5
M. Wt: 296.24 g/mol
InChI Key: XKKADHYEDFKSOA-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-7,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKADHYEDFKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689124
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-07-5
Record name 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a trifluoromethylbenzene derivative, followed by reduction and subsequent functional group transformations to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations efficiently.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to an alcohol under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation of the hydroxymethyl group yields 3-(4-carboxyphenyl)-5-trifluoromethylbenzoic acid.
  • Reduction of the benzoic acid group forms 3-(4-hydroxymethylphenyl)-5-trifluoromethylbenzyl alcohol.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)-5-trifluoromethylbenzoic acid
  • 3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid
  • 3-(4-Hydroxymethylphenyl)-4-trifluoromethylbenzoic acid

Comparison: 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the specific positioning of the hydroxymethyl and trifluoromethyl groups, which can significantly impact its chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a distinctive balance of properties that can be leveraged in various applications.

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